(4-Ethyl-2-hydroxypyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethyl-2-hydroxypyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C6H9BN2O3 and a molecular weight of 167.96 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with an ethyl group and a hydroxyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-2-hydroxypyrimidin-5-yl)boronic acid typically involves the borylation of a suitable pyrimidine precursor. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and yield. These methods involve the use of automated systems to control reaction parameters precisely, ensuring consistent product quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
(4-Ethyl-2-hydroxypyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The hydroxyl group on the pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation.
Substituted Pyrimidines: Formed through nucleophilic substitution.
Scientific Research Applications
(4-Ethyl-2-hydroxypyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4-Ethyl-2-hydroxypyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, blocking its activity . The compound’s ability to participate in cross-coupling reactions is due to the formation of a boronate complex with the palladium catalyst, facilitating the transfer of the organic group to the palladium center .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A widely used boronic acid in organic synthesis.
2,4-Dimethoxypyrimidine-5-boronic Acid: Another pyrimidine-based boronic acid with similar reactivity.
4-Methylphenylboronic Acid: Used in similar cross-coupling reactions.
Uniqueness
(4-Ethyl-2-hydroxypyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the ethyl group and hydroxyl group on the pyrimidine ring allows for unique interactions and applications that are not possible with other boronic acids .
Properties
Molecular Formula |
C6H9BN2O3 |
---|---|
Molecular Weight |
167.96 g/mol |
IUPAC Name |
(6-ethyl-2-oxo-1H-pyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O3/c1-2-5-4(7(11)12)3-8-6(10)9-5/h3,11-12H,2H2,1H3,(H,8,9,10) |
InChI Key |
UIVSPOIVOSPDBJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(NC(=O)N=C1)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.